InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
. The Canonical SMILES representation is CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
. S-(-)-Etomoxir is classified as a small-molecule inhibitor and is often used in pharmacological studies to explore the role of fatty acid metabolism in various biological processes. It has been studied extensively in both animal models and human cells, particularly in the context of metabolic diseases and cancer research .
The synthesis of S-(-)-Etomoxir involves several steps, including the alkylation of specific precursors and subsequent epoxidation. One notable method includes the use of Sharpless epoxidation, which allows for the generation of enantiomerically pure forms of the compound .
A radiochemical synthesis method has also been developed, which utilizes nucleophilic exchange reactions to label the compound with radioiodine. This method achieved radiochemical yields of 43% and 67% for different derivatives, enhancing its utility in metabolic studies and molecular imaging .
S-(-)-Etomoxir has a complex molecular structure characterized by its oxirane ring and a carboxylate functional group. The molecular formula is CHClO, and it has a molecular weight of approximately 274.73 g/mol. The stereochemistry is crucial for its biological activity, with the S-enantiomer being more effective as an inhibitor of fatty acid oxidation.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHClO |
Molecular Weight | 274.73 g/mol |
Functional Groups | Oxirane, Carboxylate |
S-(-)-Etomoxir primarily participates in reactions that involve its binding to carnitine palmitoyltransferase 1a, leading to the inhibition of fatty acid transport into mitochondria. This action prevents β-oxidation from occurring effectively, resulting in altered lipid metabolism. The compound can also undergo hydrolysis, where it is converted into its active form, etomoxir-CoA ester, which further binds to target enzymes .
The mechanism of action for S-(-)-Etomoxir involves its irreversible binding to carnitine palmitoyltransferase 1a. This binding inhibits the enzyme's activity, thereby blocking the transport of long-chain fatty acids into mitochondria. As a result, cells are forced to rely on alternative energy sources, such as glucose or ketone bodies, which can lead to metabolic shifts that are useful in various therapeutic contexts .
Research indicates that at concentrations exceeding 5 μM, S-(-)-Etomoxir can induce oxidative stress in cells due to its non-specific effects on cellular metabolism .
S-(-)-Etomoxir exhibits several notable physical properties:
These properties make it suitable for various experimental applications but also necessitate careful handling to maintain integrity during experiments.
S-(-)-Etomoxir has significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3